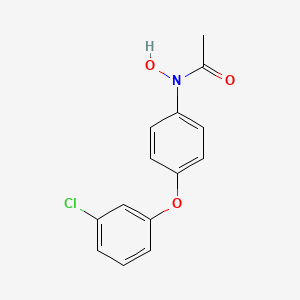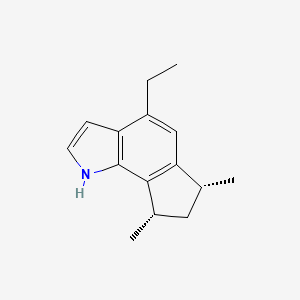
cis-Trikentrin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Trikentrin A: is a naturally occurring indole alkaloid isolated from the marine sponge Trikentrion flabelliforme. This compound is part of a unique class of alkaloids known for their antimicrobial properties . The structural complexity and biological activity of this compound make it an attractive target for synthetic chemists and researchers in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of cis-Trikentrin A has been achieved through various methods. One notable approach involves a nine-step synthesis using an intermolecular Diels-Alder cycloaddition with indole aryne as the key step . The required 6,7-indolyne precursor is constructed via the Bartoli indole synthesis with substituted nitrobenzenes and vinyl magnesium bromide . Another efficient route employs a tandem 6,7-indolyne cycloaddition/Negishi cross-coupling reaction starting from a 4,6,7-tribromoindole .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above provide a foundation for potential large-scale synthesis. The use of indole aryne cycloaddition and Negishi cross-coupling reactions could be adapted for industrial applications, given their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: cis-Trikentrin A undergoes various chemical reactions, including:
Cycloaddition Reactions: The synthesis of this compound itself involves Diels-Alder and [2+2] cycloaddition reactions
Oxidation and Reduction: These reactions are often used in the synthesis and modification of indole alkaloids.
Common Reagents and Conditions:
Diels-Alder Cycloaddition: Indole aryne and cyclopentadiene are key reagents.
Negishi Cross-Coupling: This reaction involves the use of organozinc reagents and palladium catalysts.
Major Products: The primary product of these reactions is this compound, along with related indole derivatives such as herbindole A .
Aplicaciones Científicas De Investigación
cis-Trikentrin A has several scientific research applications:
Mecanismo De Acción
The mechanism by which cis-Trikentrin A exerts its effects is not fully understood. its biological activity is likely related to its interaction with cellular targets and pathways involved in antimicrobial and cytotoxic responses. Further research is needed to elucidate the specific molecular targets and pathways.
Comparación Con Compuestos Similares
cis-Trikentrin A is structurally similar to other indole alkaloids such as herbindole A and trikentramides . These compounds share a common indole core but differ in their substitution patterns and biological activities. The unique structural features of this compound, such as its 6,7-annulated indole ring, distinguish it from other related compounds and contribute to its specific biological properties .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its complex synthesis, diverse chemical reactions, and promising biological activities make it an important subject of research. Continued studies on this compound and its analogs will likely yield valuable insights and applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C15H19N |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
(6R,8S)-4-ethyl-6,8-dimethyl-1,6,7,8-tetrahydrocyclopenta[g]indole |
InChI |
InChI=1S/C15H19N/c1-4-11-8-13-9(2)7-10(3)14(13)15-12(11)5-6-16-15/h5-6,8-10,16H,4,7H2,1-3H3/t9-,10+/m1/s1 |
Clave InChI |
MALBSYUZNPGJPQ-ZJUUUORDSA-N |
SMILES isomérico |
CCC1=CC2=C([C@H](C[C@H]2C)C)C3=C1C=CN3 |
SMILES canónico |
CCC1=CC2=C(C(CC2C)C)C3=C1C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


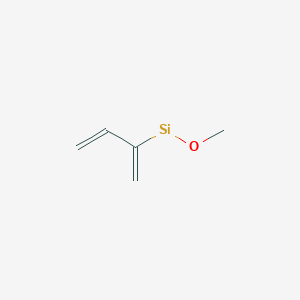
![[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol](/img/structure/B14332133.png)
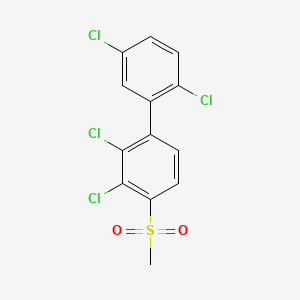
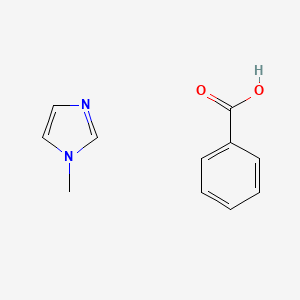
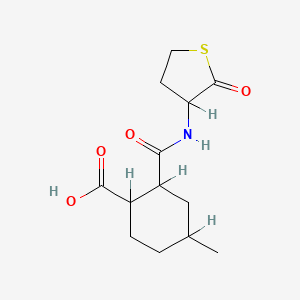


![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
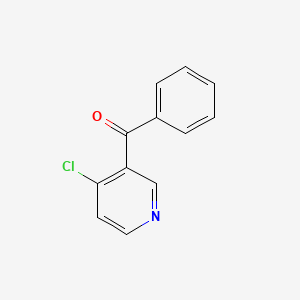
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)

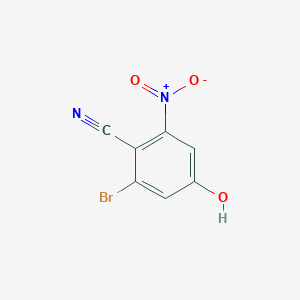
![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)
